molecular formula C7H9N3O4 B6329595 1-(1,3-Dioxolan-2-ylmethyl)-3-nitro-1H-pyrazole CAS No. 1207176-32-6

1-(1,3-Dioxolan-2-ylmethyl)-3-nitro-1H-pyrazole

Cat. No.: B6329595
CAS No.: 1207176-32-6
M. Wt: 199.16 g/mol
InChI Key: UKJYEDOLSYGHPP-UHFFFAOYSA-N
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Description

1-(1,3-Dioxolan-2-ylmethyl)-3-nitro-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a nitro group and a dioxolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(1,3-Dioxolan-2-ylmethyl)-3-nitro-1H-pyrazole can be synthesized through a multi-step process involving the formation of the dioxolane ring and subsequent nitration of the pyrazole ring. The synthesis typically starts with the preparation of the dioxolane moiety from a carbonyl compound and ethylene glycol in the presence of an acid catalyst . The pyrazole ring is then introduced through a cyclization reaction involving hydrazine and a suitable diketone. Finally, the nitro group is introduced via nitration using nitric acid or a nitrating agent under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Dioxolan-2-ylmethyl)-3-nitro-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-(1,3-Dioxolan-2-ylmethyl)-3-nitro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dioxolane moiety may also play a role in modulating the compound’s reactivity and interactions with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1,3-Dioxolan-2-ylmethyl)-3-nitro-1H-pyrazole is unique due to the presence of both a nitro group and a dioxolane ring, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(1,3-dioxolan-2-ylmethyl)-3-nitropyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O4/c11-10(12)6-1-2-9(8-6)5-7-13-3-4-14-7/h1-2,7H,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKJYEDOLSYGHPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CN2C=CC(=N2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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